molecular formula C17H33NO2 B5223406 3,7-dimethyloctyl 1-piperidinylacetate

3,7-dimethyloctyl 1-piperidinylacetate

Cat. No. B5223406
M. Wt: 283.4 g/mol
InChI Key: LWOLFMVSELLFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dimethyloctyl 1-piperidinylacetate, also known as DMOPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3,7-dimethyloctyl 1-piperidinylacetate has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.

Mechanism of Action

The exact mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate is not fully understood, but it is believed to act as a modulator of the cholinergic system. 3,7-dimethyloctyl 1-piperidinylacetate has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of biochemical and physiological effects. In animal studies, 3,7-dimethyloctyl 1-piperidinylacetate has been shown to increase the levels of acetylcholine in the brain, improve cognitive function, and reduce inflammation. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,7-dimethyloctyl 1-piperidinylacetate in lab experiments is its neuroprotective effects. 3,7-dimethyloctyl 1-piperidinylacetate has been found to protect against neurodegeneration and may be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using 3,7-dimethyloctyl 1-piperidinylacetate is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of 3,7-dimethyloctyl 1-piperidinylacetate for use in experiments.

Future Directions

There are several future directions for research on 3,7-dimethyloctyl 1-piperidinylacetate. One area of research is in the development of 3,7-dimethyloctyl 1-piperidinylacetate-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its effects on the cholinergic system. Additionally, further studies are needed to determine the optimal dosage and administration of 3,7-dimethyloctyl 1-piperidinylacetate for therapeutic use.
Conclusion:
In conclusion, 3,7-dimethyloctyl 1-piperidinylacetate is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its potential uses in therapeutic applications.

Synthesis Methods

The synthesis of 3,7-dimethyloctyl 1-piperidinylacetate involves the reaction of 3,7-dimethyloctanol with piperidine and acetic anhydride. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 3,7-dimethyloctyl 1-piperidinylacetate obtained by this method is typically around 60-70%.

properties

IUPAC Name

3,7-dimethyloctyl 2-piperidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO2/c1-15(2)8-7-9-16(3)10-13-20-17(19)14-18-11-5-4-6-12-18/h15-16H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOLFMVSELLFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCOC(=O)CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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